N-(furan-2-ylmethyl)-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
The compound “N-(furan-2-ylmethyl)-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. It also contains a 1,2,3-triazole ring, which is a five-membered ring containing two carbon atoms and three nitrogen atoms. The presence of these functional groups could suggest that this compound has interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and aromatic rings. These groups are likely to influence the overall shape and properties of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the furan and triazole rings might influence its solubility, melting point, boiling point, and other physical properties .Scientific Research Applications
Synthesis and Antibacterial Activity
A series of derivatives have been synthesized to explore their antibacterial properties. Research has demonstrated that compounds containing the furan and triazole moieties exhibit significant antibacterial activity. This activity is attributed to the structural features of these compounds, which include the presence of 1,2,4-triazole and furan rings, suggesting their potential as templates for developing new antibacterial agents (Iradyan et al., 2014).
Antimicrobial and Antiprotozoal Activities
Compounds based on this chemical structure have been evaluated for their antimicrobial activities, including action against various microorganisms. Some derivatives have shown good to moderate activities, suggesting their potential utility in addressing microbial resistance (Başoğlu et al., 2013). Additionally, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which include furan and carboxamidine functionalities, have demonstrated significant antiprotozoal activities, offering insights into the design of new treatments for protozoal infections (Ismail et al., 2004).
Application in Insensitive Energetic Materials
Research has also explored the synthesis of energetic materials featuring furan and triazole structures. These materials have shown promising characteristics, including insensitivity to impact and friction, which is crucial for the safe handling and storage of energetic compounds (Yu et al., 2017).
Antioxidant and Antiurease Activities
The acylhydrazone compound named ethyl N′-furan-2-carbonylbenzohydrazonate and its derivatives have been synthesized and evaluated for their antibacterial, antiurease, and antioxidant activities. These studies have shown that such compounds possess effective antiurease and antioxidant activities, indicating their potential for therapeutic applications (Sokmen et al., 2014).
Furan-2-Carboxylic Acids and Bioactivities
The isolation and characterization of furan-2-carboxylic acids from natural sources, along with their evaluation for anti-tobacco mosaic virus (TMV) and cytotoxicity activities, highlight the diverse potential of furan derivatives in developing bioactive compounds (Wu et al., 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-5-(methoxymethyl)-1-(4-methylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-12-5-7-13(8-6-12)21-15(11-23-2)16(19-20-21)17(22)18-10-14-4-3-9-24-14/h3-9H,10-11H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWJCLKWRBPJAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CO3)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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